molecular formula C10H10N2O2 B13690053 Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13690053
M. Wt: 190.20 g/mol
InChI Key: JUBQFTNSIJRYFW-UHFFFAOYSA-N
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Description

Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation reactions can be performed using aldehydes and amines under acidic or basic conditions to form the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas over palladium on carbon (Pd/C) to yield reduced products.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

    Substitution: Halogenated derivatives, amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced products, and substituted imidazo[1,5-a]pyridine compounds.

Scientific Research Applications

Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-8-6-11-9(12(7)8)10(13)14-2/h3-6H,1-2H3

InChI Key

JUBQFTNSIJRYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CN=C(N12)C(=O)OC

Origin of Product

United States

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